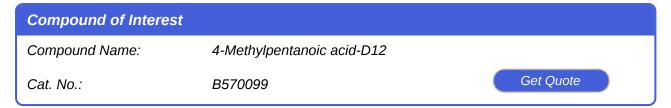


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# An In-depth Technical Guide to 4-Methylpentanoic acid-D12

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical applications of **4-Methylpentanoic acid-D12**. This deuterated internal standard is a crucial tool for the accurate quantification of 4-methylpentanoic acid in various biological and environmental matrices.

## **Core Chemical Properties**

**4-Methylpentanoic acid-D12**, also known as isocaproic acid-D12, is a stable isotope-labeled derivative of 4-methylpentanoic acid. Its physical and chemical properties are summarized in the table below.



Property	Value	References
Molecular Formula	C6D12O2	[1][2][3][4]
Molecular Weight	128.23 g/mol	[1][3][4]
CAS Number	116287-57-1	[2]
Appearance	Neat oil or liquid	[1][5]
Purity	≥98% atom % D; ≥99% deuterated forms (d1-d12)	[1][6]
Storage Temperature	-20°C	[1]
Stability	≥ 4 years	[2]

# **Solubility**

The solubility of **4-Methylpentanoic acid-D12** in various solvents is detailed in the following table, making it adaptable for a range of analytical methodologies.

Solvent	Solubility	Reference
Dimethylformamide (DMF)	10 mg/ml	[2]
Dimethyl sulfoxide (DMSO)	10 mg/ml	[2]
Ethanol	10 mg/ml	[2]
Phosphate-buffered saline (PBS), pH 7.2	0.1 mg/ml	[2]

# Synthesis of 4-Methylpentanoic acid-D12

While specific proprietary synthesis methods may vary between suppliers, a common approach for the synthesis of deuterated fatty acids involves the malonic ester synthesis followed by deuteration. The following is a representative protocol.

Experimental Protocol: Malonic Ester Synthesis and Deuteration

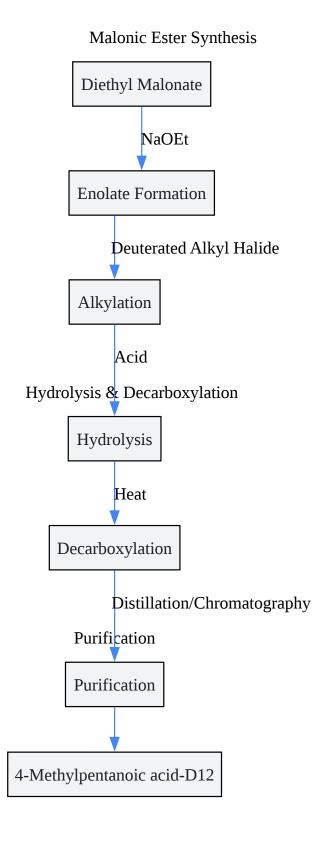
### Foundational & Exploratory





- Alkylation of Diethyl Malonate: Diethyl malonate is reacted with a strong base, such as sodium ethoxide, to form an enolate. This enolate is then alkylated with a suitable deuterated alkyl halide, for example, 1-bromo-2-methylpropane-d9. This reaction is typically carried out in an anhydrous ethanol solvent under an inert atmosphere.
- Hydrolysis: The resulting deuterated diethyl malonate derivative is then hydrolyzed to the corresponding dicarboxylic acid. This is achieved by refluxing with a strong acid, such as hydrochloric acid.
- Decarboxylation: The deuterated dicarboxylic acid is subsequently heated to induce decarboxylation, yielding 4-Methylpentanoic acid with deuterium atoms at specific positions.
- Perdeuteration (if required): For complete deuteration (D12), further H/D exchange reactions may be necessary. This can be achieved using methods like heating with D<sub>2</sub>O in the presence of a catalyst (e.g., platinum on carbon).
- Purification: The final product is purified using techniques such as distillation or column chromatography to achieve high isotopic and chemical purity.





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A representative workflow for the synthesis of **4-Methylpentanoic acid-D12**.



# Analytical Applications: Internal Standard in Mass Spectrometry

The primary application of **4-Methylpentanoic acid-D12** is as an internal standard for the quantification of endogenous 4-methylpentanoic acid in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)[2][7]. The stable isotope-labeled standard co-elutes with the analyte of interest but is distinguished by its higher mass, allowing for accurate correction of matrix effects and variations in sample preparation and instrument response.

Experimental Protocol: Quantification of 4-Methylpentanoic Acid using GC-MS

#### • Sample Preparation:

- To a known volume or weight of the biological sample (e.g., plasma, urine, cell lysate), add
  a precise amount of 4-Methylpentanoic acid-D12 internal standard solution.
- Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate)
  to isolate the fatty acids.
- Evaporate the organic solvent under a stream of nitrogen.

#### Derivatization:

- To increase volatility for GC analysis, derivatize the extracted fatty acids. A common method is esterification to form methyl esters using a reagent like BF<sub>3</sub> in methanol.
- Heat the sample with the derivatizing agent, then extract the resulting fatty acid methyl esters (FAMEs) with a non-polar solvent like hexane.

#### GC-MS Analysis:

- Inject the hexane extract containing the FAMEs onto a GC column (e.g., a polar capillary column).
- The GC will separate the FAMEs based on their boiling points and polarity.





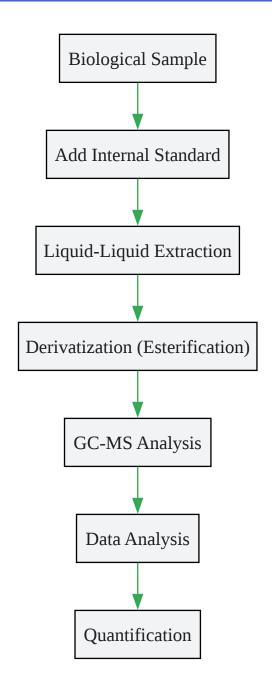


The mass spectrometer will detect and quantify the ions corresponding to the methyl ester
 of 4-methylpentanoic acid and its deuterated internal standard.

#### • Data Analysis:

- Generate a calibration curve by analyzing standards containing known concentrations of
  4-methylpentanoic acid and a fixed concentration of the D12-internal standard.
- Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each standard and sample.
- Determine the concentration of 4-methylpentanoic acid in the unknown samples by interpolating their peak area ratios on the calibration curve.





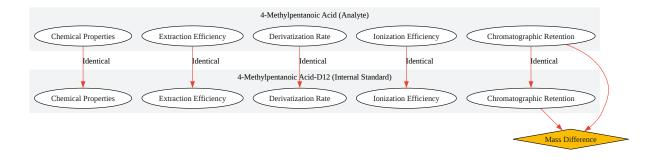
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A typical workflow for the quantification of 4-methylpentanoic acid using its deuterated internal standard.

# Logical Relationship: Analyte and Internal Standard

The core principle of using a stable isotope-labeled internal standard is the assumption that the analyte and the standard behave identically during sample processing and analysis, with the only difference being their mass.





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The relationship between the analyte and its deuterated internal standard.

This technical guide provides a foundational understanding of **4-Methylpentanoic acid-D12** for its effective application in research and development. For specific applications, optimization of the described protocols may be necessary.

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